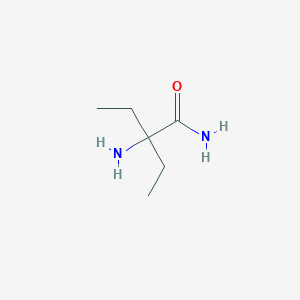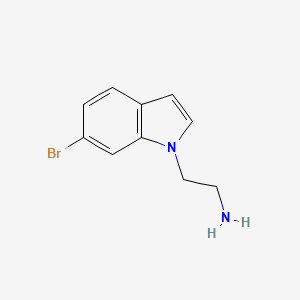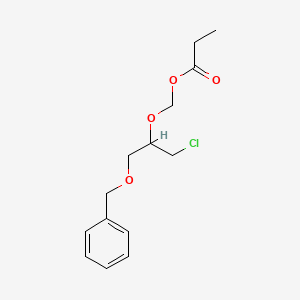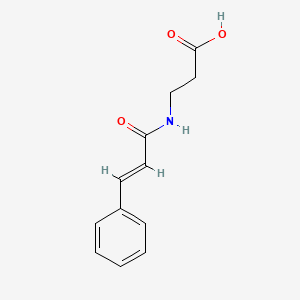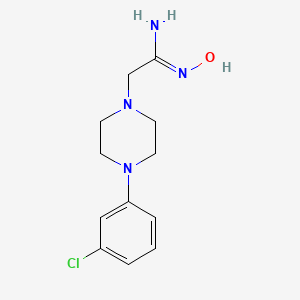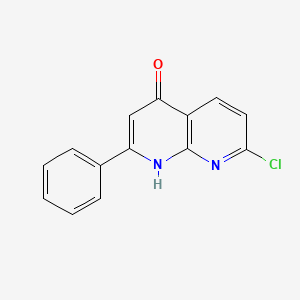
7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine
描述
7-氯-2-苯基-[1,8]萘啶-4-醇是一种属于萘啶家族的杂环化合物。该化合物以其独特的结构为特征,其中在萘啶环的第 7 位有一个氯基团,在第 2 位有一个苯基团。这些取代基的存在赋予该化合物独特的化学和生物学性质,使其成为各个研究领域的关注对象。
作用机制
7-氯-2-苯基-[1,8]萘啶-4-醇的作用机制涉及其与特定分子靶标的相互作用。例如,其抗菌活性归因于其抑制细菌 DNA 旋转酶的能力,DNA 旋转酶是一种对 DNA 复制至关重要的酶。该化合物与酶的活性位点结合,阻止细菌 DNA 的超螺旋,从而抑制细菌生长 .
类似化合物:
1,8-萘啶-4-醇: 缺乏氯和苯基取代基,导致不同的化学和生物学性质。
7-氯-1,8-萘啶-4-醇: 与 7-氯-2-苯基-[1,8]萘啶-4-醇类似,但缺少苯基。
2-苯基-1,8-萘啶-4-醇: 类似,但缺少氯基团.
独特性: 7-氯-2-苯基-[1,8]萘啶-4-醇中同时存在氯和苯基基团赋予其独特的化学反应性和生物活性,使其区别于其他萘啶衍生物。这些取代基增强了其作为多种研究和工业应用中通用化合物的潜力 .
生化分析
Biochemical Properties
7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine is known to be an antagonist of the A1 adenosine receptor . This suggests that it can bind to this receptor and block its activity, potentially influencing biochemical reactions that involve this receptor .
Cellular Effects
For instance, it may impact cell signaling pathways, gene expression, and cellular metabolism that are regulated by the A1 adenosine receptor .
Molecular Mechanism
The molecular mechanism of action of this compound likely involves binding interactions with the A1 adenosine receptor, leading to inhibition of this receptor’s activity . This could result in changes in gene expression and other downstream effects .
准备方法
合成路线和反应条件: 7-氯-2-苯基-[1,8]萘啶-4-醇的合成可以通过多种方法实现。一种常见的方法是 Friedländer 合成,该方法通常使用 2-氨基吡啶和合适的醛作为起始原料。该反应在酸性或碱性条件下进行,通常在催化剂的存在下进行,以形成萘啶核心。氯基团和苯基团的引入可以通过随后的取代反应来实现 .
工业生产方法: 该化合物的工业生产可能涉及实验室合成方法的优化版本。大规模生产通常需要使用连续流反应器和先进的纯化技术,以确保高产率和纯度。溶剂、催化剂和反应条件的选择对于最大限度地降低成本和环境影响至关重要 .
化学反应分析
反应类型: 7-氯-2-苯基-[1,8]萘啶-4-醇会发生各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂进行氧化,导致形成醌衍生物。
还原: 还原反应可以将萘啶环转化为其二氢或四氢形式。
常见试剂和条件:
氧化: 酸性介质中的高锰酸钾或三氧化铬。
还原: 无水溶剂中的硼氢化钠或氢化铝锂。
主要产物:
科学研究应用
7-氯-2-苯基-[1,8]萘啶-4-醇在科学研究中具有广泛的应用:
化学: 用作合成更复杂的杂环化合物的构建块。
生物学: 由于其抑制细菌生长的能力,正在研究其作为抗菌剂的潜力。
医学: 正在探索其潜在的治疗效果,包括抗炎和抗癌活性。
工业: 用于开发具有特定电子或光化学性质的材料.
相似化合物的比较
1,8-Naphthyridin-4-ol: Lacks the chloro and phenyl substituents, resulting in different chemical and biological properties.
7-Chloro-1,8-naphthyridin-4-ol: Similar to 7-Chloro-2-phenyl-[1,8]naphthyridin-4-ol but without the phenyl group.
2-Phenyl-1,8-naphthyridin-4-ol: Similar but lacks the chloro group.
Uniqueness: The presence of both the chloro and phenyl groups in 7-Chloro-2-phenyl-[1,8]naphthyridin-4-ol imparts unique chemical reactivity and biological activity, distinguishing it from other naphthyridine derivatives. These substituents enhance its potential as a versatile compound in various research and industrial applications .
属性
IUPAC Name |
7-chloro-2-phenyl-1H-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-13-7-6-10-12(18)8-11(16-14(10)17-13)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCUNIPKMPNPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)N=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017394 | |
| Record name | 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286411-09-4 | |
| Record name | 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


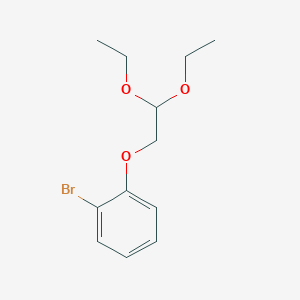
![5-[6-Hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B3034946.png)

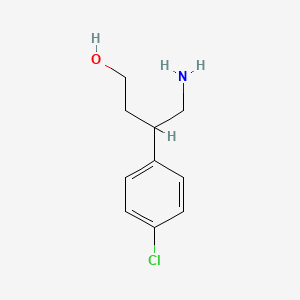
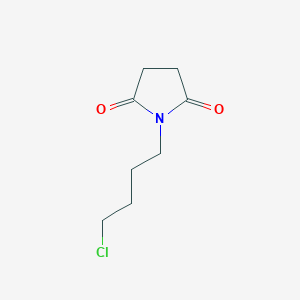
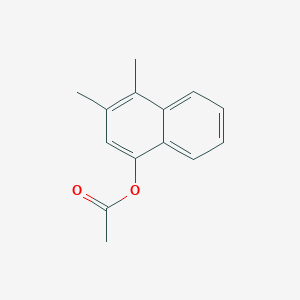
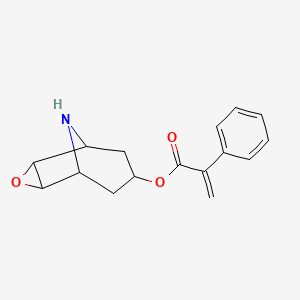
![6,7-dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one](/img/structure/B3034958.png)
